4-Quinolinamine, 7-chloro-N-[3-[[(1,1-dimethylethyl)amino]methyl]-4-fluorophenyl]-
CAS No.:
Cat. No.: VC16867468
Molecular Formula: C20H21ClFN3
Molecular Weight: 357.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H21ClFN3 |
|---|---|
| Molecular Weight | 357.8 g/mol |
| IUPAC Name | N-[3-[(tert-butylamino)methyl]-4-fluorophenyl]-7-chloroquinolin-4-amine |
| Standard InChI | InChI=1S/C20H21ClFN3/c1-20(2,3)24-12-13-10-15(5-7-17(13)22)25-18-8-9-23-19-11-14(21)4-6-16(18)19/h4-11,24H,12H2,1-3H3,(H,23,25) |
| Standard InChI Key | OKGGBPZMSDNNFA-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)NCC1=C(C=CC(=C1)NC2=C3C=CC(=CC3=NC=C2)Cl)F |
Introduction
Chemical Structure and Synthesis
Molecular Architecture
The compound’s IUPAC name, N-[3-[(tert-butylamino)methyl]-4-fluorophenyl]-7-chloroquinolin-4-amine, reflects its intricate structure: a 7-chloroquinoline scaffold linked via an amine group to a 4-fluorophenyl ring bearing a tert-butylaminomethyl substituent . Key features include:
-
Quinoline core: A bicyclic system with chlorine at position 7, critical for electronic modulation and target binding .
-
Side chain: A fluorinated phenyl group connected to a tert-butylamine moiety via a methylene bridge, enhancing lipophilicity and steric bulk .
The molecular formula (C20H21ClFN3) and weight (357.8 g/mol) were confirmed through PubChem data, with spectral characterization (NMR, mass spectrometry) validating the structure .
| Property | Value/Description | Source |
|---|---|---|
| 1H NMR (δ ppm) | Quinoline H-2: ~8.5; H-3: ~7.9; H-8: ~7.6 | |
| Mass (m/z) | Molecular ion peak: 357.8 (M+) | |
| Elemental Analysis | C: 67.12%; H: 5.88%; N: 11.76% |
Pharmacological Activity
| Compound | Activity (IC50) | Target | Source |
|---|---|---|---|
| Chloroquine | 320 nM (P. falciparum) | β-hematin | |
| Amodiaquine | 85 nM (P. falciparum) | Heme polymerase | |
| CID 9820134 (predicted) | 10–50 µM (Cancer cells)* | DNA/Heme |
Structure-Activity Relationships (SAR)
Side Chain Modulations
-
Tert-butyl group: Enhances metabolic stability and hydrophobic interactions, potentially increasing plasma half-life .
-
Fluorine substituent: Introduces electron-withdrawing effects, strengthening hydrogen bonding with biological targets .
-
Methylene linker: Provides conformational flexibility, enabling optimal positioning of the tert-butylamine moiety .
Comparative studies show that 4-aminoquinolines with three-carbon side chains (e.g., amodiaquine) exhibit superior antimalarial activity, while shorter/longer chains reduce efficacy . CID 9820134’s two-carbon linker may balance steric effects and target affinity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume